

Physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl (4-hydroxycyclohexyl)carbamate
Cat. No.:	B129708

[Get Quote](#)

A Comprehensive Technical Guide to cis-Tert-butyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **cis-Tert-butyl (4-hydroxycyclohexyl)carbamate**, a key intermediate in organic synthesis and drug discovery. This document outlines its structural characteristics, physicochemical parameters, and available spectral data, along with generalized experimental protocols.

Chemical Identity and Structure

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as cis-4-(Boc-amino)cyclohexanol, is a carbamate-protected derivative of cis-4-aminocyclohexanol. The bulky tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^[1]

Molecular Structure:

Figure 1: 2D Structure of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **cis-Tert-butyl (4-hydroxycyclohexyl)carbamate**.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	167081-25-6	[2],[3]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[2],[3]
Molecular Weight	215.29 g/mol	[2],[3]
Appearance	White to off-white solid/powder to crystal	[2],[4]
Melting Point	95 °C	[2]
Boiling Point (Predicted)	337.7 ± 31.0 °C	[2]
Density (Predicted)	1.06 ± 0.1 g/cm ³	[2]
pKa (Predicted)	12.36 ± 0.40	[2]

Table 2: Solubility Profile

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[2]
Organic Solvents	No specific data available, but generally soluble due to the Boc protecting group.	

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of the compound.

Table 3: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Consistent with structure	[4]
¹³ C NMR	No specific data available in searched literature.	
FT-IR	No specific data available in a detailed format.	
Mass Spectrometry	No specific data available. General fragmentation of carbamates involves cleavage of the C-O and N-C bonds.	
Purity (GC)	99.56%	[4]

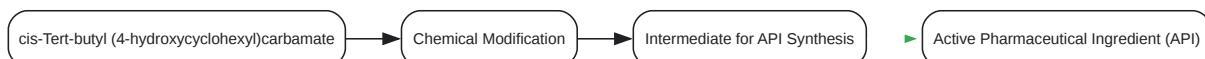
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **cis-Tert-butyl (4-hydroxycyclohexyl)carbamate** is not readily available in the reviewed literature, a general synthetic approach can be inferred from methods used for similar compounds. The diastereoselective synthesis of N-protected cis-4-aminocyclohexanols is a key area of research, often involving the reduction of a corresponding cyclic precursor.[1]

A plausible synthetic route involves the protection of cis-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc_2O) in the presence of a suitable base.

General Synthetic Workflow:

Figure 2: General Synthetic Workflow


Purification:

The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Development

cis-Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a valuable building block in the synthesis of various pharmaceutical compounds. The carbamate functional group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug molecule. While specific signaling pathways directly involving this compound are not documented, its utility as a synthetic intermediate is well-established. For instance, it is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, which have potential as anti-inflammatory and antitumor agents.^[2] The related trans-isomer is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the 4-(Boc-amino)cyclohexanol scaffold in modern drug discovery.^[5]

Logical Relationship in Synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]
- 3. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 4. file.leyan.com [file.leyan.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b129708#physical-and-chemical-properties-of-cis-tert-butyl-4-hydroxycyclohexyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com